4-Phenanthrenamine

Description

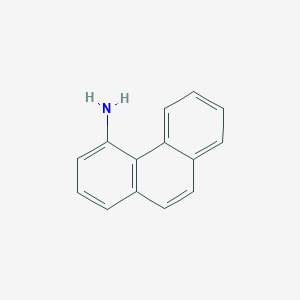

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPNTTFBCMSLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169796 | |

| Record name | 4-Aminophenanthrenes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17423-48-2 | |

| Record name | 4-Aminophenanthrenes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017423482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenanthrenes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENANTHRENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6A9YWT6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Aminophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic routes leading to 4-aminophenanthrene, a valuable building block in medicinal chemistry and materials science. This document outlines two primary synthetic strategies: the reduction of 4-nitrophenanthrene and the Buchwald-Hartwig amination of 4-bromophenanthrene. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in the successful synthesis and characterization of this target compound.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that form the core structure of various natural products and pharmacologically active molecules. The introduction of an amino group at the 4-position of the phenanthrene nucleus yields 4-aminophenanthrene, a key intermediate for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. This guide details the two most promising methods for its laboratory-scale preparation.

Synthetic Pathways

Two principal synthetic pathways for the preparation of 4-aminophenanthrene have been identified and are detailed below.

Route 1: Reduction of 4-Nitrophenanthrene

This classical approach involves the nitration of phenanthrene followed by the reduction of the resulting 4-nitro derivative.

1.1. Nitration of Phenanthrene:

The direct nitration of phenanthrene is known to be challenging in terms of regioselectivity, often yielding a mixture of isomers including the 1-, 2-, 3-, 4-, and 9-nitrophenanthrenes.[1] Achieving a high yield of the desired 4-nitro-isomer requires careful control of reaction conditions. While specific protocols for selective 4-nitration are not well-documented in readily available literature, the use of nitrating agents in conjunction with specific solvents and temperature control can influence the isomer distribution. The separation of the resulting isomers can be accomplished by chromatographic techniques.

1.2. Reduction of 4-Nitrophenanthrene:

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several reagents are effective for this purpose, with tin(II) chloride being a common and reliable choice for the reduction of aromatic nitro compounds.[2]

Experimental Protocol: Reduction of 4-Nitrophenanthrene with Tin(II) Chloride

The following is a general procedure for the reduction of an aromatic nitro compound, which can be adapted for 4-nitrophenanthrene.

-

Materials: 4-Nitrophenanthrene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid (concentrated), Sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenanthrene in ethanol.

-

Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.

-

Add concentrated hydrochloric acid and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-aminophenanthrene can be purified by column chromatography on silica gel.

-

Quantitative Data:

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Nitration | Phenanthrene | 4-Nitrophenanthrene | Nitrating agent | Variable (Isomer mixture) | [1] |

| Reduction | 4-Nitrophenanthrene | 4-Aminophenanthrene | SnCl₂·2H₂O, HCl | High | [2] |

Route 2: Buchwald-Hartwig Amination of 4-Bromophenanthrene

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the carbon-nitrogen bond. This method generally offers higher selectivity and functional group tolerance compared to the classical nitration-reduction sequence.

2.1. Synthesis of 4-Bromophenanthrene:

A reliable synthesis of 4-bromophenanthrene has been reported, starting from either 4-phenanthrenecarboxylic acid or through a multi-step synthesis from diphenic acid.[3] One described method involves the treatment of 4-phenanthrenecarboxylic acid with mercuric acetate followed by reaction with pyridinium hydrobromide perbromide, yielding 4-bromophenanthrene in approximately 55% yield.[3]

2.2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines from aryl halides.[4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. For the synthesis of primary amines, an ammonia surrogate or aqueous ammonia can be used as the nitrogen source.[5]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromophenanthrene

The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for 4-bromophenanthrene.

-

Materials: 4-Bromophenanthrene, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), Base (e.g., sodium tert-butoxide), Solvent (e.g., toluene or dioxane), Ammonia source (e.g., aqueous ammonia, benzophenone imine, or lithium bis(trimethylsilyl)amide).

-

Procedure:

-

In a Schlenk tube or a glovebox, combine 4-bromophenanthrene, the palladium catalyst, and the phosphine ligand.

-

Add the base and the solvent.

-

Add the ammonia source.

-

Seal the reaction vessel and heat the mixture to the required temperature (typically 80-110 °C). The reaction progress should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-aminophenanthrene by column chromatography.

-

Quantitative Data:

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Bromination | 4-Phenanthrenecarboxylic Acid | 4-Bromophenanthrene | Hg(OAc)₂, Pyridinium hydrobromide perbromide | 55% | [3] |

| Amination | 4-Bromophenanthrene | 4-Aminophenanthrene | Pd catalyst, ligand, base, NH₃ source | Good to Excellent | [4][5] |

Visualizations

Reaction Pathway Diagrams

Caption: Synthetic routes to 4-aminophenanthrene.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Characterization Data

The identity and purity of the synthesized 4-aminophenanthrene should be confirmed by standard analytical techniques.

-

Mass Spectrometry (MS): Electron impact mass spectrometry of 4-aminophenanthrene shows characteristic fragmentation patterns. The molecular ion peak (M+) is expected at m/z = 193, corresponding to the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-aminophenanthrene is expected to show characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene core. The protons of the amino group will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display the signals for the 14 carbon atoms of the phenanthrene skeleton. The carbon atom attached to the amino group will be significantly shifted compared to the unsubstituted phenanthrene.

-

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of 4-aminophenanthrene. The choice between the reduction of 4-nitrophenanthrene and the Buchwald-Hartwig amination of 4-bromophenanthrene will depend on the specific requirements of the researcher, including precursor availability, desired scale, and tolerance for potential side products. The provided experimental protocols and characterization data serve as a valuable resource for scientists and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 6. The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Phenanthrenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenanthrenamine is a polycyclic aromatic amine, a class of compounds with significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its synthesis, purification, characterization, and application in further research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Core Physical Properties

Quantitative data on the physical properties of this compound is not extensively available in the public domain. The following table summarizes the available information. For comparative purposes, data for the isomeric 9-Aminophenanthrene is also provided, but it is crucial to note that these are distinct compounds with different physical properties.

| Property | This compound | 9-Aminophenanthrene |

| CAS Number | 17423-48-2 | 947-73-9[1] |

| Molecular Formula | C₁₄H₁₁N[2] | C₁₄H₁₁N[1] |

| Molecular Weight | 193.24 g/mol [2] | 193.24 g/mol [1] |

| Melting Point | Data not available | 137-139 °C[1] |

| Boiling Point | Data not available | 319.47 °C (rough estimate)[1] |

| Solubility | Data not available, but expected to be soluble in common organic solvents and slightly soluble in water. | Slightly soluble in water (0.00581 mg/mL)[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited. However, based on the general characteristics of aromatic amines and phenanthrene derivatives, the following spectral properties can be anticipated.

Mass Spectrometry

Electron impact mass spectrometry of aminophenanthrenes shows unique fragmentation patterns depending on the position of the amino group. For 4-aminophenanthrene, located in the "bay region" of the molecule, specific fragmentation pathways are expected.[3] The molecular ion peak (M+) would be observed at m/z 193.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the aromatic region (typically δ 7-9 ppm). The protons on the phenanthrene ring system will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[4][5]

-

¹³C NMR: The carbon-13 NMR spectrum will display multiple signals corresponding to the 14 carbon atoms of the phenanthrene backbone. The chemical shifts of these carbons will be influenced by their position within the aromatic system and their proximity to the electron-donating amino group.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a primary aromatic amine, is expected to exhibit characteristic absorption bands. These include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[6]

-

N-H bending: A band in the region of 1580-1650 cm⁻¹.[6]

-

C-N stretching: A strong band in the aromatic amine region of 1250-1335 cm⁻¹.[6]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.[7]

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.[7]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of aromatic amines like this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.

-

The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination (Micro Method)

For small sample quantities, a micro boiling point determination can be performed.

Protocol:

-

A small volume (a few drops) of the liquid this compound is placed in a small test tube or a Durham tube.

-

A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Protocol:

-

A known mass (e.g., 1 mg) of this compound is added to a vial containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).

-

The mixture is vortexed or sonicated for a set period to ensure thorough mixing.

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration.

-

If undissolved solid remains, the mixture can be centrifuged, and the concentration of the supernatant analyzed by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.

Spectroscopic Analysis

Sample Preparation for Spectroscopy:

-

NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

IR: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the study of this compound.

Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: Conceptual pathway of NMDA receptor modulation by phenanthrene derivatives.

Biological Relevance

While specific biological activities of this compound are not well-documented, related phenanthrene derivatives have been investigated for their pharmacological effects. Notably, certain substituted phenanthrenes have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[9][10] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[9][11]

The synthesis and evaluation of 4a-phenanthrenamine derivatives have been explored in the context of their interaction with the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[12] This suggests that the phenanthrenamine scaffold could serve as a valuable starting point for the design of novel NMDA receptor antagonists or modulators, with potential therapeutic applications in a range of central nervous system disorders.[13]

Conclusion

This compound is a compound of significant interest with a need for more comprehensive characterization of its physical and spectroscopic properties. This guide has summarized the currently available data, provided detailed experimental protocols for its determination, and highlighted its potential biological relevance in the context of NMDA receptor modulation. Further research is warranted to fully elucidate the properties of this intriguing molecule and unlock its potential in drug discovery and materials science.

References

- 1. 9-AMINOPHENANTHRENE CAS#: 947-73-9 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Phenanthrene: A Versatile Polycyclic Aromatic Hydrocarbon | Algor Cards [cards.algoreducation.com]

- 9. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. go.drugbank.com [go.drugbank.com]

The Multifaceted Biological Activities of Phenanthrene Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a fundamental polycyclic aromatic hydrocarbon, serves as the structural backbone for a diverse array of naturally occurring and synthetic molecules that exhibit a remarkable range of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of phenanthrene derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity of Phenanthrene Derivatives

Phenanthrene derivatives have emerged as a significant class of cytotoxic agents with potent activity against a variety of cancer cell lines. Their planar structure allows them to intercalate with DNA, and they can also inhibit key enzymes involved in DNA synthesis and replication, such as topoisomerase II.[1] Furthermore, certain derivatives have been shown to modulate critical signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The cytotoxic effects of various phenanthrene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several phenanthrene compounds against different human cancer cell lines.

Table 1: Cytotoxicity of Substituted Phenanthrenequinones and Dibenz[a,c]phenazines [1]

| Compound | Hep-2 (IC50, µg/mL) | Caco-2 (IC50, µg/mL) |

| 10b | 5.50 | 4.93 |

| 10c | 1.06 | >10 |

| 10d | 2.81 | 0.97 |

| 11b | 6.75 | 5.64 |

| 11c | 4.24 | 3.93 |

| 11d | 4.75 | 1.09 |

Table 2: Cytotoxicity of Phenanthrenes Isolated from Bletilla striata against A549 Lung Cancer Cells [2]

| Compound | A549 (IC50, µM) |

| 1 | 7.85 ± 0.55 |

| 2 | 9.21 ± 0.73 |

| 4 | 8.84 ± 0.62 |

| 6 | 6.32 ± 0.49 |

| 7 | 5.17 ± 0.38 |

| 8 | 7.53 ± 0.61 |

| 13 | 8.96 ± 0.78 |

Table 3: Cytotoxicity of Calanquinone A, Denbinobin, and Their Derivatives [3]

| Compound | HepG2 (IC50, µg/mL) | Hep3B (IC50, µg/mL) | Ca9-22 (IC50, µg/mL) | A549 (IC50, µg/mL) | MDA-MB-231 (IC50, µg/mL) | MCF7 (IC50, µg/mL) |

| Calanquinone A (6a) | 0.89 | 0.20 | 0.08 | 0.11 | 0.10 | 0.11 |

| Denbinobin (6b) | 1.06 | 0.34 | 0.15 | 0.25 | 0.14 | 0.18 |

| 7a | >4 | 1.66 | 0.16 | 0.45 | 0.21 | 0.21 |

| 7b | >4 | 1.52 | 0.21 | 0.33 | 0.19 | 0.23 |

Signaling Pathways in Anticancer Activity

Phenanthrene derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives have been found to inhibit the PI3K/Akt and MEK/ERK pathways, which are crucial for cell proliferation and survival.[2][4] They can also induce apoptosis by regulating the expression of proteins in the Bcl-2 family.[2] The following diagram illustrates the potential mechanism of action of a phenanthrene derivative in inducing apoptosis and inhibiting proliferation in A549 lung cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phenanthrene derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: The following day, treat the cells with various concentrations of the phenanthrene derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the phenanthrene derivative.

Anti-inflammatory Activity of Phenanthrene Derivatives

Several phenanthrene derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of phenanthrene derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 4: Inhibitory Activity of Phenanthrenoids from Juncus alatus on NO Production in LPS-stimulated RAW 264.7 cells [7]

| Compound | IC50 (µM) |

| 13 | 4.11 ± 0.59 |

| 18 | 2.89 ± 0.90 |

| 19 | 5.98 ± 1.86 |

| 20 | 5.77 ± 1.36 |

| 21 | 5.68 ± 0.14 |

Signaling Pathways in Anti-inflammatory Activity

Phenanthrene and its derivatives can mitigate inflammatory responses by interfering with the PI3K/Akt and NF-κB signaling pathways, which leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]

Experimental Protocol: TNF-α Inhibition Assay

This protocol provides a general framework for assessing the ability of phenanthrene derivatives to inhibit TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Phenanthrene derivatives

-

ELISA kit for mouse TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the phenanthrene derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce TNF-α production.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each treatment group compared to the LPS-stimulated control.

Antimicrobial Activity of Phenanthrene Derivatives

Phenanthrene derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. A proposed mechanism of action involves the disruption of the bacterial cell wall structure.[8]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of phenanthrene derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 5: Antibacterial Activity of Phenanthrenes from Juncus articulatus [9]

| Compound | MSSA (MIC, µg/mL) | MRSA (MIC, µg/mL) |

| 12 | 4 | 4 |

| 14 | 4 | 4 |

| 15 | 8 | 8 |

| 17 | 16 | 16 |

| 18 | 8 | 8 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[10][11]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Phenanthrene derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the phenanthrene derivatives in MHB directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: From Plant to Bioactive Compound

The discovery of novel bioactive phenanthrene derivatives often begins with the exploration of natural sources, particularly medicinal plants. A bioactivity-guided isolation approach is a common and effective strategy.[12][13]

Conclusion

Phenanthrene derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and insights into their molecular mechanisms of action. It is anticipated that continued research in this area will lead to the development of novel and effective therapeutic agents based on the phenanthrene scaffold.

References

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchhub.com [researchhub.com]

- 7. Phenanthrenoid monomers and dimers from Juncus alatus: Isolation, structural characterization, and anti-inflammatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. protocols.io [protocols.io]

- 12. Bioactivity-Guided Isolation of Cytotoxic Phenanthrenes from Spiranthes sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Potential Therapeutic Effects of Aminophenanthrenes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have long been a subject of interest in medicinal chemistry due to their presence in natural products and their diverse biological activities. Among these, aminophenanthrenes, characterized by the presence of an amino group on the phenanthrene scaffold, have emerged as a promising class of compounds with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the therapeutic effects of aminophenanthrenes, with a focus on their anticancer, neuroprotective, anti-inflammatory, and cardiovascular properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Anticancer Effects of Aminophenanthrene Derivatives

A growing body of evidence suggests that aminophenanthrene derivatives possess significant antiproliferative and cytotoxic activities against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, making them attractive candidates for the development of novel anticancer agents.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various aminophenanthrene derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Acrylonitrile derivative 8 | HeLa | 0.33 | [1] |

| Acrylonitrile derivative 11 | HeLa | 0.21 | [1] |

| Cyclic analogue 15 | HeLa | 0.65 | [1] |

| Cyclic analogue 17 | HeLa | 0.45 | [1] |

| Acrylonitrile derivative 11 | HepG2 | >10 | [1] |

| Phenanthrene-thiazolidinedione hybrid 17b | HCT-116 | 0.985 ± 0.02 | |

| Phenanthridine derivative 8a | MCF-7 | 0.28 | |

| Phenanthrene-based tylophorine-1 (PBT-1) derivative 9c | Various | < 1 | |

| Phenanthrene-based tylophorine-1 (PBT-1) derivative 9g | Various | < 1 | |

| Phenanthrene-based tylophorine-1 (PBT-1) derivative 9h | Various | < 1 |

Signaling Pathways in Anticancer Activity

The anticancer effects of aminophenanthrene derivatives are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most frequently implicated cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Some aminophenanthrene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and increased apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Certain aminophenanthrene derivatives can modulate MAPK signaling, contributing to their anticancer effects.

Neuroprotective Effects of Aminophenanthrene Derivatives

Several aminophenanthrene derivatives have demonstrated significant neuroprotective properties in various experimental models. Their mechanisms of action often involve antioxidant effects and the modulation of signaling pathways crucial for neuronal survival.

Quantitative Data: In Vitro Neuroprotective Activity

The following table summarizes the neuroprotective effects of certain aminophenanthrene derivatives.

| Compound/Derivative | Model of Neurotoxicity | Endpoint Measured | Result | Reference |

| 7-Aminophenanthridin-6(5H)-one derivatives (APH1-5) | Metal-induced cell death | Cell Viability | Partial or complete reversal of cytotoxicity | [2] |

| 7-Aminophenanthridin-6(5H)-one derivative (APH4) | Metal-induced cell death | Cell Viability | Most effective and safe compound | [2] |

Signaling Pathway in Neuroprotection

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress, a major contributor to neurodegenerative diseases. Certain aminophenanthrene derivatives have been shown to activate this protective pathway.[2]

Anti-inflammatory and Cardiovascular Effects

Research into the anti-inflammatory and cardiovascular effects of aminophenanthrenes is an emerging area. While data is less extensive compared to anticancer and neuroprotective studies, preliminary findings suggest potential therapeutic benefits.

Quantitative Data: Anti-inflammatory and Cardiovascular Activity

| Compound/Derivative | Biological Target/Assay | IC50/Effect | Reference |

| Phenanthrene analog 10 | Nitric Oxide Production (LPS-stimulated RAW264.7) | 37.26 µM | [3] |

| Phenanthrene analog 11 | Nitric Oxide Production (LPS-stimulated RAW264.7) | 5.05 µM | [3] |

| Phenanthrene analog 17 | Nitric Oxide Production (LPS-stimulated RAW264.7) | 20.31 µM | [3] |

| Phenanthrene | hERG potassium channel | 17.6 ± 1.7 µM | [4] |

| Gymnopusin (a phenanthrene) | Vasorelaxation (rat aortic rings) | Concentration-dependent relaxation | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of aminophenanthrene derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between apoptotic and necrotic cells.

Workflow:

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the staining of cellular DNA with a fluorescent dye, such as propidium iodide, followed by flow cytometric analysis.

Workflow:

Conclusion and Future Directions

Aminophenanthrenes represent a versatile and promising scaffold for the development of new therapeutic agents. Significant progress has been made in elucidating their anticancer and neuroprotective activities, with several derivatives demonstrating potent in vitro efficacy. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and Nrf2 appears to be central to their therapeutic effects.

Future research should focus on several key areas:

-

Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of aminophenanthrene derivatives needs to be synthesized and screened to identify compounds with improved potency and selectivity for specific therapeutic targets.

-

In-depth Mechanistic Studies: Further investigation is required to precisely delineate the molecular targets of aminophenanthrenes within the identified signaling pathways.

-

In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: The preliminary findings on the anti-inflammatory and cardiovascular effects of aminophenanthrenes warrant further investigation to uncover their full therapeutic potential.

The continued exploration of this fascinating class of compounds holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ex vivo study of the vasorelaxant activity induced by phenanthrene derivatives isolated from Maxillaria densa - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-Phenanthrenamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenanthrenamine. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the inferred solubility profile based on the molecule's structural characteristics and the known solubility of its parent compound, phenanthrene. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound and its Solubility

This compound is an amino derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The addition of a primary amine group to the phenanthrene backbone introduces a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility profile compared to the parent hydrocarbon. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a building block in organic synthesis, in the development of novel pharmaceuticals, and for toxicological studies.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.

Molecular Structure and Inferred Solubility Profile

The structure of this compound consists of a large, nonpolar, and lipophilic phenanthrene ring system, which suggests good solubility in nonpolar organic solvents. The presence of the -NH2 group, however, introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor. This suggests that this compound will exhibit at least some solubility in polar organic solvents.

Based on the principle of "like dissolves like," the following table summarizes the inferred qualitative solubility of this compound in various classes of organic solvents.[2]

Table 1: Inferred Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar aromatic structure of the solvent readily solvates the large, nonpolar phenanthrene backbone. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective at dissolving nonpolar compounds and have some capacity to interact with the amine group.[3][4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the amine group, while their hydrocarbon portion solvates the aromatic rings. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The carbonyl group can act as a hydrogen bond acceptor. The overall polarity of the solvent is suitable for dissolving molecules with both polar and nonpolar character. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, the ester functional group can accept hydrogen bonds.[5][6] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While alcohols are polar and can hydrogen bond with the amine group, the large nonpolar phenanthrene backbone may limit solubility, especially in shorter-chain alcohols. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and are excellent at dissolving a wide range of organic compounds, including those with polar functional groups. |

Reference Data: Solubility of Phenanthrene

For comparative purposes, the following table presents known quantitative solubility data for the parent compound, phenanthrene. It is important to note that the solubility of this compound is expected to differ from these values due to the presence of the amino group. Specifically, solubility is likely to be higher in polar solvents and potentially lower in some nonpolar solvents compared to phenanthrene.

Table 2: Quantitative Solubility of Phenanthrene in Various Organic Solvents

| Solvent | Solubility (g / 100g of solvent) | Temperature (°C) |

| Benzene | 50.0 | 25 |

| Carbon Tetrachloride | 41.7 | 25 |

| Chloroform | 33.3 | 20 |

| Diethyl Ether | 30.3 | 25 |

| Ethanol (95%) | 1.67 (cold), 10.0 (boiling) | - |

| Toluene | 41.7 | 25 |

| Carbon Disulfide | 100.0 | 25 |

Source: Compiled from data in the PubChem database.[7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.[8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound in the saturated solution.

-

If using UV-Vis, ensure the absorbance of the sample falls within the linear range of the calibration curve. Dilution with the solvent may be necessary.

-

-

Calculation of Solubility:

-

The concentration obtained from the analysis of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Key intermolecular forces in the dissolution of this compound.

References

- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

The Rising Promise of Phenanthrenes: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of compounds, phenanthrenes—a class of polycyclic aromatic hydrocarbons—have emerged as a significant area of interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of novel phenanthrene compounds, offering detailed experimental protocols and summarizing key quantitative data to aid researchers in this burgeoning field.

Introduction to Phenanthrenes and Their Therapeutic Potential

Phenanthrenes are characterized by a three-ring aromatic core and are predominantly found in higher plants, with the Orchidaceae and Juncaceae families being particularly rich sources.[1][2] These compounds have garnered considerable attention for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and antioxidant effects.[1][3][4] The structural diversity within the phenanthrene class, arising from various substitutions on the core scaffold, provides a fertile ground for the discovery of new drug leads.[1] For instance, certain phenanthrene derivatives have shown promising in vitro antiproliferative activities against various cancer cell lines, highlighting their potential in oncology research.[3][4]

General Methodologies for the Discovery and Isolation of Novel Phenanthrenes

The process of discovering and isolating new phenanthrene compounds from natural sources is a meticulous and multi-step endeavor. It typically begins with the collection and extraction of plant material, followed by a series of chromatographic purification steps, and finally, structure elucidation using spectroscopic techniques.

Extraction of Plant Material

The initial step involves the extraction of crude phenanthrenes from dried and ground plant material. A common and effective method is percolation with methanol at room temperature.[5] This is followed by solvent-solvent partitioning using a sequence of solvents with increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate, to separate compounds based on their solubility.[5]

Chromatographic Purification

The crude extracts obtained are complex mixtures that require further separation to isolate individual phenanthrene compounds. A combination of chromatographic techniques is typically employed in a stepwise manner.

Experimental Protocol: A General Workflow for Phenanthrene Isolation

-

Vaccum Liquid Chromatography (VLC): The chloroform-soluble fraction, often rich in phenanthrenes, is subjected to VLC on a silica gel column.[5][6] A gradient elution system, for example, with a mixture of cyclohexane, ethyl acetate, and methanol, is used to separate the extract into several major fractions.[5][6]

-

Sephadex LH-20 Gel Chromatography: The fractions obtained from VLC are further purified using Sephadex LH-20 gel chromatography.[5] A common eluent for this step is a mixture of dichloromethane and methanol (1:1).[5]

-

High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative or semi-preparative HPLC, frequently with a reversed-phase (RP) column.[5] This allows for the isolation of individual compounds in high purity.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular mass and elemental composition of the compound.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry of the molecule.[3][5]

-

Other Spectroscopic Techniques: Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about the presence of chromophores and functional groups, respectively.[5][7]

Quantitative Data of Novel Phenanthrene Compounds

The biological activity of newly discovered phenanthrenes is a key aspect of their evaluation. The following tables summarize the quantitative data for several recently isolated compounds, showcasing their therapeutic potential.

Cytotoxic Activity of Novel Phenanthrenes

Many newly isolated phenanthrenes have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

| Compound | Source Organism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3 | Cylindrolobus mucronatus | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [8] |

| Compound 9 | Cylindrolobus mucronatus | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [8] |

| Compound 7 | Bletilla striata | BV-2 (Microglial cells) | 1.9 | [9] |

| Compound 33 | Bletilla striata | BV-2 (Microglial cells) | 1.0 | [9] |

| Compound 12 | Tamus communis | HeLa (Cervical cancer) | 0.97 | [10] |

Anti-inflammatory and Antioxidant Activities

Several novel phenanthrenes exhibit potent anti-inflammatory and antioxidant properties.

| Compound | Source Organism | Biological Activity | IC₅₀ (µM) | Reference |

| Gastrobellinol C (3 ) | Gastrochilus bellinus | α-Glucosidase inhibition | 45.92 | [7] |

| Compound 7 | Bletilla striata | Nitric oxide production inhibition | 1.9 | [9] |

| Compound 32 | Bletilla striata | Nitric oxide production inhibition | 5.0 | [9] |

| Compound 33 | Bletilla striata | Nitric oxide production inhibition | 1.0 | [9] |

Antibacterial Activity

Recent studies have also highlighted the antibacterial potential of newly discovered phenanthrenes, with some compounds showing activity against antibiotic-resistant strains. The minimum inhibitory concentration (MIC) is used to quantify this activity.

| Compound | Source Organism | Bacterial Strain | MIC (µM) | Reference |

| Dehydrojuncuenin B (12 ) | Juncus articulatus | MSSA | 15.1 | [11] |

| Dehydrojuncuenin B (12 ) | Juncus articulatus | MRSA | 15.1 | [11] |

| Ensifolin E (14 ) | Juncus articulatus | MSSA | 15.3 | [11] |

| Ensifolin E (14 ) | Juncus articulatus | MRSA | 15.3 | [11] |

Signaling Pathways and Logical Relationships

The therapeutic effects of phenanthrenes are often mediated through their interaction with specific cellular signaling pathways. For instance, their anti-tumor activity can be attributed to the induction of apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Directions

The discovery and isolation of novel phenanthrene compounds from natural sources continue to be a promising avenue for drug discovery. The diverse chemical structures and significant biological activities of these compounds make them attractive candidates for further development. Future research should focus on the semi-synthesis of phenanthrene derivatives to improve their potency and pharmacokinetic properties, as well as in-depth studies to elucidate their mechanisms of action and potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. researchgate.net [researchgate.net]

- 7. Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 4-Phenanthrenamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Phenanthrenamine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as 4-aminophenanthrene). Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages data from closely related compounds, theoretical predictions, and established spectroscopic principles to offer a detailed analysis for researchers, scientists, and drug development professionals. The information is presented in a structured format, including data tables, experimental protocols, and a workflow visualization.

Introduction to this compound

This compound is an aromatic amine derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The position of the amine group on the phenanthrene ring system significantly influences its chemical and physical properties, including its spectroscopic signature. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and application in various research and development fields.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the phenanthrene ring will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with neighboring protons. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the 14 carbon atoms of the phenanthrene skeleton. The carbon atom attached to the amino group (C-4) is expected to be significantly shielded compared to the corresponding carbon in phenanthrene. Other carbons will also experience shifts depending on their proximity to the amino group. Aromatic carbons typically resonate in the range of 120-150 ppm.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.0 - 9.0 (multiplets) | Aromatic C | 120 - 150 |

| -NH₂ | Variable (broad singlet) | C-NH₂ | ~140-145 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, two bands for primary amine |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Ring Stretching | 1500 - 1600 | Medium to Strong |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 700 - 900 | Strong |

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[1][2] The C-N stretching in aromatic amines appears at a higher wavenumber compared to aliphatic amines.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. Electron impact (EI) and chemical ionization (CI) are common techniques used for its analysis.[3]

A study on the mass spectra of 4-aminophenanthrene has been reported, indicating unique fragmentation patterns associated with the amino group at the 4-position, which is in the "bay region" of the molecule.[3] The molecular ion peak (M⁺) is expected to be prominent.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (expected) | Notes |

| Electron Impact (EI) | [M]⁺ | 193 | Molecular Ion |

| [M-HCN]⁺ | 166 | Loss of hydrogen cyanide | |

| [M-NH₂]⁺ | 177 | Loss of amino radical | |

| Chemical Ionization (CI) | [M+H]⁺ | 194 | Protonated Molecular Ion |

The fragmentation of aminophenanthrenes can be complex, and the relative intensities of the fragment ions can provide structural information.[3]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are provided below. These are general procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to separate the analyte from any impurities.

-

-

Mass Spectrometry :

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

EI Mode : Use a standard electron energy of 70 eV.

-

CI Mode : Use a reagent gas such as methane or isobutane.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

4-Phenanthrenamine: A Versatile Precursor in the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenanthrenamine, a key aromatic amine derived from the polycyclic aromatic hydrocarbon phenanthrene, serves as a pivotal precursor in the landscape of organic synthesis. Its unique structural framework provides a versatile scaffold for the construction of complex, biologically active molecules, most notably in the development of therapeutic agents. This technical guide offers a comprehensive overview of the synthesis of this compound and its application as a precursor, with a focus on detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the fields of medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving the introduction of a nitrogen-containing functional group onto the phenanthrene core, followed by transformation to the amine. The most common and practical approaches include the reduction of 4-nitrophenanthrene and the palladium-catalyzed amination of 4-bromophenanthrene.

Reduction of 4-Nitrophenanthrene

A widely employed method for the synthesis of this compound is the reduction of 4-nitrophenanthrene. This reaction can be carried out using various reducing agents, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophenanthrene

-

Reaction Setup: In a high-pressure reaction vessel, a solution of 4-nitrophenanthrene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is prepared.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-10 atm) at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| 4-Nitrophenanthrene | H₂, Pd/C | Ethanol, RT, 1 atm | This compound | >95% | General knowledge |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction can be applied to the synthesis of this compound from 4-bromophenanthrene and a suitable ammonia surrogate.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromophenanthrene

-

Reaction Setup: To an oven-dried Schlenk tube are added 4-bromophenanthrene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

-

Amine Source: An ammonia equivalent, such as benzophenone imine, is added as the nitrogen source.

-

Solvent and Reaction Conditions: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C.

-

Monitoring: The reaction is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Hydrolysis and Purification: The resulting imine is then hydrolyzed with an acid (e.g., aqueous HCl) to afford this compound hydrochloride. Neutralization with a base followed by extraction and purification by column chromatography provides the pure this compound.

| Reactant | Amine Source | Catalyst/Ligand | Base | Solvent/Temp | Product | Yield |

| 4-Bromophenanthrene | Benzophenone imine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene / 100 °C | This compound | High |

Applications of this compound in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of complex nitrogen-containing polycyclic aromatic compounds. A significant application lies in the synthesis of aristolactams, a class of natural products exhibiting a range of biological activities, including antitumor properties.[1][2]

Synthesis of Aristolactams

The synthesis of aristolactams often involves the construction of a lactam ring fused to the phenanthrene core. This compound can serve as a key intermediate in this process, where the amino group is transformed into the lactam nitrogen.

Logical Workflow for the Synthesis of Aristolactam I from this compound

Caption: Synthetic workflow from this compound to Aristolactam I.

Experimental Protocol: Synthesis of Aristolactam I from Phenanthrene-4-carboxylic acid

This protocol outlines the key steps for the conversion of a phenanthrene precursor, derivable from this compound, to an aristolactam.

-

Nitration of Phenanthrene-4-carboxylic acid: Phenanthrene-4-carboxylic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the phenanthrene ring, typically at a position ortho to the carboxylic acid.

-

Reduction of the Nitro Group: The resulting nitro-phenanthrene-4-carboxylic acid is then subjected to reduction. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a metal in acidic media (e.g., Fe/HCl or SnCl₂/HCl), to convert the nitro group to an amino group.

-

Lactamization: The amino-phenanthrene-4-carboxylic acid is then cyclized to form the lactam ring. This intramolecular amide formation can be promoted by activating the carboxylic acid (e.g., by conversion to an acid chloride with thionyl chloride) or by using coupling agents (e.g., DCC or EDC).

| Starting Material | Key Transformation | Reagents | Product | Typical Yield |

| Phenanthrene-4-carboxylic acid | Nitration | HNO₃, H₂SO₄ | Nitro-phenanthrene-4-carboxylic acid | Variable |

| Nitro-phenanthrene-4-carboxylic acid | Reduction | Fe, HCl | Amino-phenanthrene-4-carboxylic acid | Good to Excellent |

| Amino-phenanthrene-4-carboxylic acid | Lactamization | SOCl₂, then heat | Aristolactam I | Moderate to Good |

Conclusion

This compound stands as a crucial and versatile precursor in the realm of organic synthesis. Its accessibility through well-established synthetic routes, such as the reduction of 4-nitrophenanthrene and palladium-catalyzed amination, combined with its reactivity, makes it an invaluable building block for the construction of complex, nitrogen-containing polycyclic aromatic systems. The synthesis of aristolactams serves as a prime example of its utility in the development of molecules with significant biological potential. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in the application of this compound in medicinal chemistry and drug discovery.

References

Theoretical Insights into the Molecular Architecture of 4-Phenanthrenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental approaches used to elucidate the molecular structure of 4-phenanthrenamine. While direct comprehensive studies on this compound are limited, this document outlines established computational and experimental protocols, drawing parallels from research on phenanthrene and its derivatives, to serve as a foundational resource for further investigation.

Theoretical Framework: Computational Analysis of this compound

Computational chemistry provides a powerful lens for understanding the molecular structure and electronic properties of this compound at the atomic level. Density Functional Theory (DFT) is a robust method for such investigations, offering a balance between accuracy and computational cost.

A typical computational workflow for analyzing this compound is depicted below. This process involves geometry optimization to find the most stable molecular structure, followed by frequency analysis to confirm its stability. Subsequent calculations can then be performed to determine electronic properties such as molecular orbital energies and the electrostatic potential surface.

Predicted Molecular Geometry

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-C (aromatic) | 1.36 - 1.45 | C-C-C (aromatic) | 118 - 122 |

| C-N | ~1.40 | C-C-N | ~120 |

| N-H | ~1.01 | H-N-H | ~109 |